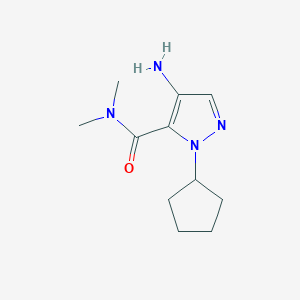
Naphthalen-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H22N2OS and its molecular weight is 362.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemosensors for Transition Metal Ions
- The study by Gosavi-Mirkute et al. (2017) discussed the synthesis of naphthoquinone derivatives, including ones similar to Naphthalen-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone. These compounds have shown molecular recognition abilities towards transition metal ions and exhibit selectivity towards Cu2+ ions, with the complexation process visible through a color change. This highlights their potential use as chemosensors in various applications (Gosavi-Mirkute et al., 2017).
Synthesis for Anticancer Evaluation
- R. S. Gouhar and Eman M. Raafat (2015) reported the synthesis of compounds structurally related to this compound for anticancer evaluation. These compounds showed potential as anticancer agents, highlighting the significance of naphthalene derivatives in therapeutic applications (R. S. Gouhar & Eman M. Raafat, 2015).
Applications in Neuroscience Research
- The study by Aceto et al. (2001) involved a compound structurally related to this compound, showing physical dependence in rats. This suggests its relevance in neuroscience research, particularly in understanding the mechanisms of drug dependence and withdrawal (Aceto et al., 2001).
Fluorescence Emission Changes with Metal Ions
- Jali et al. (2013) studied the interactions of metal ions with naphthoquinone derivatives, showing selective fluorescence emission changes with specific ions. This property can be utilized in the development of fluorescent probes and sensors for detecting metal ions in various contexts (Jali et al., 2013).
Synthesis of Anticonvulsant Derivatives
- Ghareb et al. (2017) explored the synthesis of naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives, aiming to develop potential anticonvulsant agents. These studies indicate the versatility of naphthalene derivatives in synthesizing compounds with specific therapeutic applications (Ghareb et al., 2017).
Mechanism of Action
Target of Action
The primary targets of Naphthalen-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone are the cannabinoid CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
This compound acts as an agonist at the cannabinoid CB1 and CB2 receptors . This means it binds to these receptors and activates them, triggering a series of events inside the cell that leads to a response .
Pharmacokinetics
Like other cannabinoid receptor agonists, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The activation of cannabinoid receptors by this compound can result in a variety of effects at the molecular and cellular level. For example, it has been shown to inhibit gastrointestinal motility .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, the individual’s health status, and genetic factors can all impact how the compound acts in the body .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
naphthalen-1-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c25-22(20-9-5-7-18-6-1-2-8-19(18)20)24-14-11-17(12-15-24)16-26-21-10-3-4-13-23-21/h1-10,13,17H,11-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVDQWYMCVZNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B3016552.png)



![2-(3,4-dimethoxyphenyl)-5-(4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3016561.png)




![N-(2,3-dimethylphenyl)-2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3016569.png)
![N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3016570.png)
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)-2-pyrrolidinone](/img/structure/B3016572.png)
